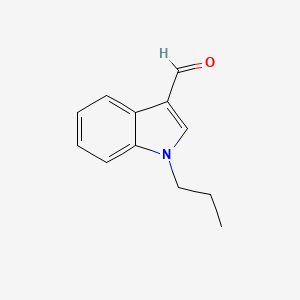

1-Propyl-1H-indole-3-carbaldehyde

説明

1-Propyl-1H-indole-3-carbaldehyde is an indole-derived organic compound featuring a propyl group at the nitrogen (N1) position and an aldehyde functional group at the C3 position of the indole scaffold. Its molecular formula is C₁₂H₁₃NO, with a molar mass of 187.24 g/mol . The compound is synthesized via alkylation of 1H-indole-3-carbaldehyde using 1-bromopropane in the presence of sodium hydride (NaH) and DMF as a solvent, followed by purification via column chromatography . It exhibits a melting point of 65–66.5°C and a predicted boiling point of 339.8°C, with moderate solubility in polar solvents like ethanol and chloroform . Applications include its use as an intermediate in pharmaceuticals, fragrances, and dye synthesis .

Structure

3D Structure

特性

IUPAC Name |

1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQNEXSVVNEUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Scientific Research Applications

1. Chemistry:

1-Propyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in synthesizing biologically active molecules and natural products. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. These properties make it valuable in the development of complex organic compounds.

2. Biology:

Indole derivatives, including 1-propyl-1H-indole-3-carbaldehyde, have been extensively studied for their potential antiviral, anticancer, and antimicrobial activities. For instance, research indicates that this compound can modulate cell signaling pathways and enzyme activities, influencing processes such as cell proliferation and apoptosis .

3. Medicine:

The compound is being explored for its therapeutic potential in treating various diseases. Studies have shown that derivatives of indole exhibit significant anticancer properties by interacting with multiple biological targets. The ability of 1-propyl-1H-indole-3-carbaldehyde to form covalent bonds with nucleophilic sites on proteins enhances its pharmacological profile .

4. Industry:

In industrial applications, this compound is utilized in developing pharmaceuticals and agrochemicals. Its role as a precursor in synthesizing complex molecules makes it essential in producing fine chemicals used across various industries.

Biological Activities

The biological activity of 1-propyl-1H-indole-3-carbaldehyde includes:

- Anticancer Activity: Studies indicate that this compound can inhibit cancer cell growth through various mechanisms, including modulation of apoptosis pathways.

- Antimicrobial Activity: It has demonstrated efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antiviral Properties: Research suggests potential antiviral effects against certain viruses, warranting further investigation into its therapeutic applications .

Case Studies

Recent studies have highlighted the potential applications of 1-propyl-1H-indole-3-carbaldehyde:

- Anticancer Research: A study published in PubMed demonstrated that derivatives of indole exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 1-propyl-1H-indole-3-carbaldehyde could be developed into a novel anticancer agent .

- Multicomponent Reactions: Research has shown that this compound serves as an effective precursor in multicomponent reactions (MCRs), enabling the synthesis of complex molecules with potential pharmaceutical applications .

類似化合物との比較

Key Observations :

Physical and Chemical Properties

| Property | 1-Propyl Derivative | 1-Vinyl Derivative | 1-Allyl Derivative* |

|---|---|---|---|

| Melting Point (°C) | 65–66.5 | Not reported | Not reported |

| Boiling Point (°C) | 339.8 (predicted) | Not reported | Not reported |

| Solubility | Ethanol, chloroform | Likely lower due to rigidity | Moderate in organic solvents |

| Reactivity | Stable alkyl chain | Reactive (vinyl group) | Reactive (allyl group) |

*Data inferred from structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via Vilsmeier-Haack formylation , where 1-propyl-1H-indole reacts with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80–110°C . Optimization includes controlling reaction time (e.g., 45 minutes at 110°C) and using anhydrous solvents to minimize side reactions. Post-synthesis purification involves extraction with tert-butyl methyl ether (TBME) and recrystallization . Yields can be improved by adjusting stoichiometry (1.3 equiv. POCl₃) and using continuous flow reactors for scalability .

Q. How can the structure of 1-Propyl-1H-indole-3-carbaldehyde be confirmed using spectroscopic and crystallographic methods?

- IR spectroscopy identifies the aldehyde carbonyl stretch (~1655 cm⁻¹) and N-H indole absorption (~3400 cm⁻¹) . ¹H NMR shows characteristic signals: aldehyde proton at δ 9.8–10.2 ppm and propyl chain protons (δ 0.9–1.6 ppm for CH₃, δ 1.6–2.0 ppm for CH₂) . For definitive confirmation, single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths and angles, with typical C=O bond lengths of ~1.22 Å and indole ring planarity .

Q. What are the key reactivity patterns of the aldehyde group in 1-Propyl-1H-indole-3-carbaldehyde?

- The aldehyde undergoes nucleophilic addition (e.g., with amines to form Schiff bases) and reduction (e.g., NaBH₄ in methanol yields 1-propyl-1H-indole-3-methanol) . Oxidation with KMnO₄ in acetone/water produces 1-propyl-1H-indole-3-carboxylic acid, confirmed by IR (broad O-H stretch at 3420–2550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes for this compound?

- Contradictions (e.g., anomalous NMR shifts or IR bands) may arise from solvent polarity effects , tautomerism, or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals and HPLC-MS to assess purity . For unexpected reaction products (e.g., dimerization), analyze via high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to propose mechanistic pathways .

Q. What strategies improve the stability of 1-Propyl-1H-indole-3-carbaldehyde during storage and handling?

- The aldehyde group is prone to oxidation and moisture absorption. Store under inert gas (N₂/Ar) at –20°C in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation .

Q. How can computational methods predict the biological activity of 1-Propyl-1H-indole-3-carbaldehyde derivatives?

- Perform molecular docking (e.g., AutoDock Vina) to screen derivatives against targets like cytochrome P450 enzymes or the aryl hydrocarbon receptor (AhR) . Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with activity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What are the challenges in scaling up the synthesis of 1-Propyl-1H-indole-3-carbaldehyde for preclinical studies?

- Key challenges include exothermic reaction control (use jacketed reactors with cooling) and byproduct management (e.g., HCl gas from POCl₃, requiring scrubbers). Implement flow chemistry for safer POCl₃ handling and simulated moving bed (SMB) chromatography for large-scale purification .

Methodological Notes

- SHELX Refinement : For crystallographic data, refine structures using SHELXL with a focus on anisotropic displacement parameters and hydrogen bonding networks .

- Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying reaction solvents or temperatures) to isolate variables causing data discrepancies .

- Biological Assays : Pair computational predictions with biochemical assays (e.g., SPR for binding affinity) to confirm mechanistic hypotheses .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。